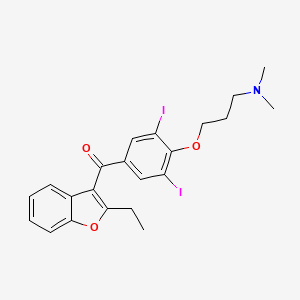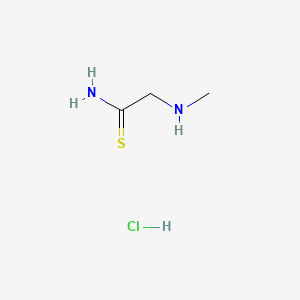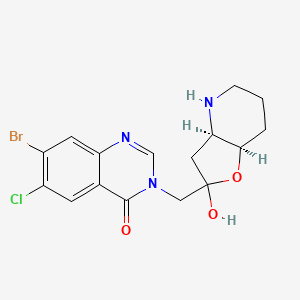
10-Hydroxy warfarin beta-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Hydroxy warfarin beta-D-glucuronide is a metabolite of warfarin, a widely used anticoagulant. Warfarin is known for its ability to inhibit blood clotting by blocking the enzyme vitamin K epoxide reductase, which is essential for the activation of clotting factors. The hydroxylation of warfarin leads to the formation of various metabolites, including this compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy warfarin beta-D-glucuronide involves the hydroxylation of warfarin. This can be achieved through enzymatic reactions using cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4 . The reaction conditions typically involve the use of liver microsomes or recombinant enzymes in the presence of NADPH as a cofactor .
Industrial Production Methods
Industrial production of this compound is less common due to its specific application in research. the process can be scaled up using bioreactors containing liver microsomes or recombinant enzymes to produce the metabolite in larger quantities .
化学反応の分析
Types of Reactions
10-Hydroxy warfarin beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of other hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and Fenton’s reagent (Fe2+/Fe3+ with hydrogen peroxide).
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include other hydroxylated warfarin metabolites and various substituted derivatives .
科学的研究の応用
10-Hydroxy warfarin beta-D-glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of warfarin metabolites.
Biology: Studied for its role in the metabolism of warfarin and its effects on enzyme activity.
Medicine: Investigated for its potential effects on blood clotting and interactions with other medications.
作用機序
The mechanism of action of 10-Hydroxy warfarin beta-D-glucuronide involves its interaction with cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4 . These enzymes hydroxylate warfarin, leading to the formation of the metabolite. The hydroxylated metabolite can further interact with other enzymes and proteins, affecting their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
7-Hydroxy Warfarin: Another hydroxylated metabolite of warfarin with similar properties.
4’-Hydroxy Warfarin: A hydroxylated metabolite with different enzymatic activity.
8-Hydroxy Warfarin: Another hydroxylated metabolite with distinct biological effects.
Uniqueness
10-Hydroxy warfarin beta-D-glucuronide is unique due to its specific hydroxylation position, which affects its interaction with enzymes and proteins differently compared to other hydroxylated metabolites .
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O11/c1-11(26)21(35-25-20(30)18(28)19(29)22(36-25)23(31)32)15(12-7-3-2-4-8-12)16-17(27)13-9-5-6-10-14(13)34-24(16)33/h2-10,15,18-22,25,27-30H,1H3,(H,31,32)/t15?,18-,19-,20+,21?,22-,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOWDOUAWJKYCY-JLCVVVJCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857864 |
Source


|
| Record name | 1-(4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)-3-oxo-1-phenylbutan-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007224-61-4 |
Source


|
| Record name | 1-(4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)-3-oxo-1-phenylbutan-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-hydroxy-4-methyl-, [4R-(4-alpha-,7-ba-,8a-ba-)]- (9CI)](/img/new.no-structure.jpg)






![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)

